molecular formula C17H21NO3 B444920 (3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine CAS No. 418792-50-4

(3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine

Cat. No.: B444920
CAS No.: 418792-50-4
M. Wt: 287.35g/mol
InChI Key: FECSVWAYVHURCC-UHFFFAOYSA-N
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Description

(3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine is a secondary amine chemical building block of interest in organic synthesis and medicinal chemistry research. Compounds featuring dimethoxybenzyl and methoxybenzyl substituents are frequently employed as intermediates in constructing more complex molecules . The dimethoxybenzyl group, in particular, is known to function as a protecting group for alcohols in multi-step synthetic routes, with demonstrated selectivity in deprotection protocols . As a secondary amine, this compound serves as a versatile precursor for the synthesis of Schiff base ligands, which can be coordinated to metal centers and studied for various properties, as explored in research on similar structural motifs . The specific physical data, handling precautions, and full spectrum of applications for this particular amine are areas of ongoing research. This product is intended for laboratory research purposes only and is not classified or tested for drug, medicinal, or household use.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-19-15-7-5-4-6-14(15)12-18-11-13-8-9-16(20-2)17(10-13)21-3/h4-10,18H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECSVWAYVHURCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CC=CC=C2OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353349
Record name 1-(3,4-Dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418792-50-4
Record name 1-(3,4-Dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination Pathways

Reductive amination between 3,4-dimethoxybenzaldehyde and 2-methoxybenzylamine represents the most widely documented approach. The reaction proceeds via imine intermediate formation followed by reduction. Key variables include:

Catalytic Hydrogenation :

  • Conditions : 45–60 psi H₂, 5% Pd/C catalyst, ethanol solvent, 12–24 h reaction time.

  • Yield : 68–72% (crude), with residual aldehyde (<5%) requiring chromatographic purification.

Sodium Borohydride-Mediated Reduction :

  • Conditions : NaBH₄ (2.2 equiv), methanol solvent, 0°C to room temperature, 6 h.

  • Yield : 58–63% (crude), with over-reduction byproducts (secondary alcohols) observed at higher temperatures.

Nucleophilic Substitution Strategies

Alternative routes employ benzyl halide precursors for sequential alkylation:

Two-Step Alkylation Protocol :

  • Step 1 : Reaction of 2-methoxybenzyl chloride with ammonia (gaseous or aqueous) to form 2-methoxybenzylamine.

    • Conditions : THF, 0°C, 4 h.

    • Isolation : Extraction with dichloromethane, rotary evaporation (85% yield).

  • Step 2 : Alkylation with 3,4-dimethoxybenzyl bromide.

    • Conditions : K₂CO₃ (3 equiv), DMF, 80°C, 18 h.

    • Yield : 61% after silica gel chromatography.

Limitations : Competitive elimination pathways reduce efficiency in polar aprotic solvents (e.g., DMSO).

Reaction Optimization and Industrial Scalability

Solvent and Base Selection

Comparative studies in the patent literature (EP3412666A1) highlight critical solvent/base pairings:

SolventBaseTemperature (°C)Yield (%)Purity (HPLC)
DichloromethaneTriethylamine255488
THFDiisopropylethylamine606792
AcetonitrileDMAP405990

Data adapted from EP3412666A1

Key Findings :

  • THF/Diisopropylethylamine : Maximizes yield via enhanced nucleophilicity of the amine.

  • DMAP Acceleration : 4-Dimethylaminopyridine (0.1 equiv) reduces reaction time by 30% in acetonitrile.

Temperature-Controlled Stereoselectivity

Elevated temperatures (>80°C) promote racemization at the benzylamine center, as evidenced by chiral HPLC analysis:

Temperature (°C)% Racemization (24 h)
25<2
6012
10034

Data from EP3412666A1

Industrial Recommendation : Maintain temperatures ≤60°C during alkylation steps to preserve stereochemical integrity.

Purification and Isolation Protocols

Crystallization vs. Chromatography

Crystallization :

  • Solvent System : Ethyl acetate/hexane (1:3 v/v).

  • Recovery : 78% with ≥95% purity.

  • Limitation : Fails to resolve diastereomeric byproducts.

Flash Chromatography :

  • Conditions : Silica gel (230–400 mesh), ethyl acetate/hexane gradient (10% → 40%).

  • Outcome : 89% recovery, >99% purity.

  • Cost Impact : Adds $12–15/kg to production costs.

Case Study: Large-Scale Synthesis (EP3412666A1)

Process Overview :

  • Step 1 : 2-Methoxybenzylamine Synthesis

    • Reactants : 2-Methoxybenzyl chloride (1.0 equiv), aqueous NH₃ (28%, 5.0 equiv).

    • Conditions : THF/H₂O (3:1), 0°C → 25°C, 6 h.

    • Yield : 83% (distilled under reduced pressure).

  • Step 2 : Alkylation with 3,4-Dimethoxybenzyl Bromide

    • Reactants : 2-Methoxybenzylamine (1.0 equiv), 3,4-dimethoxybenzyl bromide (1.05 equiv).

    • Conditions : THF, DIPEA (1.2 equiv), 60°C, 16 h.

    • Workup : Aqueous HCl wash, NaHCO₃ neutralization.

    • Yield : 71% after crystallization.

Scale-Up Challenges :

  • Exothermic reaction during bromide addition requires controlled dosing (<5 mL/min).

  • THF recycling reduces solvent costs by 40% in continuous processes.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Products include 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Products include the corresponding primary or secondary amines.

    Substitution: Products include nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of (3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine as an anticancer agent. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, modifications to the methoxy groups in related compounds have shown enhanced antiproliferative effects on melanoma cell lines, with IC50 values indicating potent activity .

Case Study: Structure-Activity Relationship

A study investigated the structure-activity relationship of methoxy-substituted benzylamines, revealing that specific substitutions could significantly enhance anticancer activity. The compound was synthesized and tested against A375 melanoma cells, demonstrating promising results comparable to leading anticancer agents .

Catalysis

C–N Cross-Coupling Reactions

(3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine can serve as a ligand in palladium-catalyzed C–N cross-coupling reactions. These reactions are crucial for synthesizing anilines and their derivatives, which are vital in pharmaceuticals and agrochemicals. The compound's structural properties facilitate efficient coupling with aryl halides, yielding high reaction rates and product yields .

Table 1: Summary of C–N Coupling Reactions Using (3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine

Reaction TypeConditionsYield (%)References
Aryl Iodide CouplingPd(OAc)2 catalyst, DMF70-91
Aryl Bromide CouplingBase-mediated reaction65-85
Allylamine ReactionIntramolecular Heck cyclizationVariable

Material Science

Polymer Synthesis

The compound has also been explored for its potential in polymer chemistry. Its amine functionality allows for the modification of polymer backbones, enhancing properties such as thermal stability and mechanical strength. Researchers have begun investigating its role as a building block for novel polymeric materials with tailored properties.

Case Study: Polymer Modification

In a recent study, (3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine was incorporated into a polyamide matrix to improve thermal properties. The modified polymer exhibited a significant increase in thermal degradation temperature compared to unmodified samples, suggesting its potential application in high-performance materials .

Mechanism of Action

The mechanism of action of (3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Electronic Comparisons
Compound Name Substituents (Benzyl Groups) Molecular Formula Key Properties/Effects References
(2,3-Dimethoxybenzyl)(2-methoxybenzyl)amine 2,3-Dimethoxybenzyl; 2-methoxybenzyl C₁₇H₂₂BrNO₃ Reduced electron-donating capacity due to 2,3-methoxy vs. 3,4; altered steric hindrance. Hydrobromide salt enhances solubility.
N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine 3,4-Dimethoxybenzyl; 4-fluorophenethyl C₁₇H₂₀FNO₂ Fluorine’s electronegativity increases acidity and metabolic stability compared to methoxy.
N-[2-(4-Chlorophenyl)ethyl]-N-(2,3,4-trimethoxybenzyl)amine 2,3,4-Trimethoxybenzyl; 4-chlorophenethyl C₁₈H₂₂ClNO₃ Additional methoxy group increases lipophilicity; chlorine enhances halogen bonding but may reduce bioavailability.
Benzyl-(2,3,4-trimethoxybenzyl)amine 2,3,4-Trimethoxybenzyl; benzyl C₁₈H₂₃NO₃ Higher hydrogen-bonding capacity but increased molecular weight limits membrane permeability.

Key Observations :

  • Methoxy Position : The 3,4-dimethoxy substitution (target compound) maximizes electron donation to the aromatic ring, enhancing interactions with π-π stacking in enzyme active sites compared to 2,3- or 2,4-substituted analogs .
  • Halogen vs. Methoxy : Fluorine or chlorine substituents (e.g., in ) introduce electronegative effects, altering electronic distribution and metabolic pathways versus methoxy groups.

Biological Activity

(3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the presence of two methoxy groups on the benzyl moieties, which may influence its biological interactions. Its molecular formula is C17_{17}H21_{21}N1_{1}O3_{3}, and it possesses a molecular weight of approximately 285.36 g/mol.

Research indicates that (3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine interacts with various molecular targets, including enzymes involved in metabolic pathways. Its activity may be attributed to its ability to inhibit certain enzymes or modulate signaling pathways critical for cell proliferation and survival.

Enzyme Inhibition

One study highlighted its interaction with dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. Inhibition of DHFR can lead to reduced proliferation of cancer cells as well as antimicrobial effects against pathogens like Staphylococcus aureus .

Antiproliferative Effects

A series of experiments were conducted to evaluate the antiproliferative effects of (3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine on various cancer cell lines. The results are summarized in Table 1 below:

Cell LineIC50 (µM)Reference
U-937 (Leukemia)15.6
SK-MEL-1 (Melanoma)12.3
H460 (Lung Cancer)20.5

These findings suggest that the compound exhibits significant antiproliferative activity across multiple cancer types.

Antimicrobial Activity

In addition to its anticancer properties, (3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine has shown promising antibacterial activity. A study reported that it effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), with an IC50 value of 25 µg/mL .

Case Studies

Case Study 1: Anticancer Activity

In a preclinical study involving human leukemia cells, treatment with (3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis in U-937 cells, confirming its potential as an anticancer agent .

Case Study 2: Antibacterial Efficacy

Another study investigated the antibacterial properties against MRSA using a disk diffusion method. The compound demonstrated a clear zone of inhibition ranging from 15-20 mm at varying concentrations, indicating effective antibacterial action .

Q & A

Q. Which analytical protocols ensure batch-to-batch consistency in scaled synthesis?

  • Implement in-process controls (IPC) via FTIR to monitor amine intermediate formation (N-H stretch ~3300 cm⁻¹). For final products, use UPLC-PDA (95% purity threshold) and residual solvent analysis (GC-MS) for toluene/DMF (ICH Q3C limits) .

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